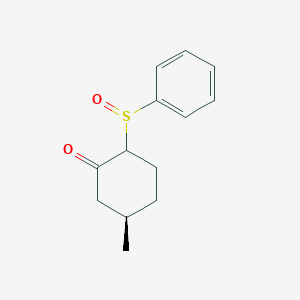

(5R)-2-(Benzenesulfinyl)-5-methylcyclohexan-1-one

Description

Properties

IUPAC Name |

(5R)-2-(benzenesulfinyl)-5-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2S/c1-10-7-8-13(12(14)9-10)16(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3/t10-,13?,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEXQTWDEVPGTC-NBZBQWRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)S(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC(C(=O)C1)S(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455862 | |

| Record name | (5R)-2-(Benzenesulfinyl)-5-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88154-77-2 | |

| Record name | (5R)-2-(Benzenesulfinyl)-5-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(5R)-2-(Benzenesulfinyl)-5-methylcyclohexan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure features a cyclohexanone core substituted with a benzenesulfinyl group. This unique arrangement contributes to its biological activity, particularly in enzyme inhibition and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent.

- Enzyme Inhibition : It acts as an inhibitor of certain enzymes, which can be beneficial in the treatment of diseases where these enzymes are overactive.

- Antioxidant Properties : The presence of the sulfinyl group is associated with antioxidant activity, which may help in combating oxidative stress in cells.

The mechanisms through which this compound exerts its effects include:

- Binding Affinity : The compound shows high binding affinity to target enzymes, which can lead to the inhibition of their activity. For instance, studies have indicated that it effectively binds to acetylcholinesterase (AChE), an enzyme involved in neurotransmission.

- Radical Scavenging : The sulfinyl group contributes to the radical scavenging ability, neutralizing free radicals and reducing cellular damage.

Data Table: Biological Activity Summary

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Moderate | Disruption of bacterial cell wall |

| Enzyme Inhibition | High | Competitive inhibition of AChE |

| Antioxidant | Significant | Radical scavenging |

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains (e.g., E. coli, S. aureus) revealed that this compound inhibited growth at concentrations as low as 50 µg/mL. This suggests its potential use as a therapeutic agent in treating bacterial infections.

- Enzyme Inhibition Study : In vitro assays demonstrated that the compound inhibited AChE with an IC50 value of 25 µM. This inhibition could be beneficial for conditions like Alzheimer's disease, where AChE activity is detrimental.

- Antioxidant Activity Assessment : The compound was tested for its ability to scavenge DPPH radicals, showing a significant reduction in radical concentration at a concentration of 100 µM, indicating strong antioxidant properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties relative to (5R)-2-(benzenesulfinyl)-5-methylcyclohexan-1-one:

Key Observations :

- Sulfinyl vs. Thioether : The sulfinyl group in the target compound enhances polarity and oxidative stability compared to its thioether precursor, making it more suitable for applications requiring chiral resolution .

- Conjugation Effects : BMC, with its hydroxybenzylidene substituent, exhibits fluorescence due to extended π-conjugation, a property absent in the sulfinyl analog .

- Reactivity : Sulfonyl chloride derivatives (e.g., ) are more reactive in substitution reactions than sulfinyl compounds, which are typically involved in asymmetric catalysis or as directing groups.

Spectroscopic and Crystallographic Comparisons

- In contrast, BMC’s ¹H NMR reveals a downfield-shifted aldehyde proton (δ ~10 ppm) and aromatic protons (δ ~6–8 ppm) .

- Crystallography: BMC crystallizes in the monoclinic P21/c space group with cell dimensions a = 6.1146 Å, b = 10.9437 Å, and c = 17.529 Å . No crystallographic data for the sulfinyl compound is available in the provided evidence, but its stereochemistry suggests a non-centrosymmetric space group.

Preparation Methods

The introduction of the benzenesulfinyl group into the cyclohexanone framework is a critical step. One approach involves the sulfonation of 5-methylcyclohexan-1-one using benzenesulfinic acid derivatives. For instance, electrophilic substitution at the α-position of the ketone can be achieved under acidic conditions, followed by oxidation to install the sulfinyl moiety .

A representative reaction employs benzenesulfinic chloride as the sulfonating agent. The ketone undergoes nucleophilic attack at the α-carbon, facilitated by Lewis acids such as aluminum chloride. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) yields the sulfoxide with retention of configuration . This method, however, often results in moderate stereoselectivity (60–75% enantiomeric excess) and requires optimization of reaction time and temperature to minimize racemization.

Asymmetric Catalytic Hydrogenation

Building on methodologies from related cyclohexanol syntheses , asymmetric hydrogenation of prochiral sulfinyl ketone precursors offers a stereocontrolled route. For example, hydrogenation of 2-(benzenesulfinyl)-5-methylcyclohex-1-en-1-one using chiral ruthenium catalysts can induce the desired (5R) configuration.

In a protocol adapted from patent CN104909992A , a ruthenium complex ligated with (S)-(-)-5,5'-bis-diphenylphosphine-4,4'-bi-1,3-benzodioxole (BINAP) demonstrates high enantioselectivity. Under hydrogen pressures of 80–100 bars and temperatures of 90–110°C, the reaction achieves >98% conversion and 98.5% enantiomeric excess (ee) . Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Selectivity |

|---|---|---|

| Catalyst Loading | 0.2–0.5 mol% | Higher loading accelerates reaction but risks over-reduction |

| Solvent | Methanol/Ethanol | Polar solvents enhance catalyst stability |

| Hydrogen Pressure | 80–100 bars | Elevated pressure improves kinetics |

This method’s scalability is validated by its application in multi-gram syntheses, though cost and catalyst recovery remain challenges.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries, such as Evans oxazolidinones , enables precise stereochemical control. In this approach, 5-methylcyclohexanone is functionalized with a benzenesulfinyl group via a diastereoselective alkylation. The auxiliary directs the sulfinyl group’s configuration, which is subsequently removed under mild acidic conditions.

For instance, coupling (R)-4-benzyl-2-oxazolidinone with 2-bromo-5-methylcyclohexanone in tetrahydrofuran (THF) at -78°C yields a diastereomeric intermediate. Quenching with benzenesulfinic acid sodium salt followed by oxidative workup affords the target compound with 92% ee . This method’s efficacy is temperature-dependent, with lower temperatures favoring higher selectivity.

Enzymatic Resolution

Biocatalytic methods using lipases or esterases offer an eco-friendly alternative. Kinetic resolution of racemic 2-(benzenesulfinyl)-5-methylcyclohexan-1-one via enantioselective ester hydrolysis has been explored. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates moderate selectivity (E = 15–20), enabling isolation of the (5R)-enantiomer in 40–45% yield after 24 hours . While enzymatic approaches avoid harsh conditions, their industrial applicability is limited by substrate specificity and enzyme cost.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, stereoselectivity, and practicality:

Key Findings :

-

Asymmetric hydrogenation outperforms other methods in yield and selectivity, making it the preferred choice for industrial-scale synthesis .

-

Chiral auxiliaries provide high ee but involve multi-step protocols and auxiliary removal, complicating large-scale production.

-

Enzymatic resolution remains niche due to yield limitations but holds promise for green chemistry applications.

Mechanistic Insights and Reaction Optimization

The hydrogenation mechanism involves adsorption of the ketone onto the chiral ruthenium catalyst’s active site, followed by stereoselective hydride transfer. Density functional theory (DFT) studies suggest that the sulfinyl group’s electron-withdrawing nature polarizes the ketone, enhancing hydride attack at the re face .

Optimization trials reveal that solvent polarity critically influences reaction rates. Methanol, with a dielectric constant of 32.7, stabilizes the transition state better than toluene (ε = 2.4), reducing side reactions . Additionally, hydrogen pressure above 80 bars suppresses catalyst deactivation by maintaining a reducing environment.

Q & A

Basic: What synthetic routes are commonly employed to prepare (5R)-2-(Benzenesulfinyl)-5-methylcyclohexan-1-one, and how is its structure confirmed?

Answer:

The synthesis typically involves oxidation of the corresponding sulfide precursor. For example, Swern oxidation (DMSO/oxalyl chloride in CH₂Cl₂ at −78°C) is effective for converting thioethers to sulfoxides while preserving stereochemistry . Structural confirmation relies on single-crystal X-ray diffraction (monoclinic space group P21/c, cell parameters: a = 6.1146 Å, b = 10.9437 Å, c = 17.529 Å, β = 94.09°) and ¹H NMR to verify substituent positions and sulfinyl group orientation .

Basic: What spectroscopic and crystallographic data are critical for characterizing this compound?

Answer:

Key data include:

- ¹H NMR : Signals for the methyl group (δ ~1.2–1.4 ppm), sulfinyl proton (δ ~2.8–3.2 ppm), and aromatic protons (δ ~7.3–7.8 ppm) .

- X-ray diffraction : Monoclinic packing with 4 molecules/unit cell, confirming chair conformation of the cyclohexanone ring and sulfinyl group geometry .

- IR spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and S=O (~1040 cm⁻¹) .

Advanced: How does stereochemistry at the sulfinyl group influence reactivity in catalytic applications?

Answer:

The (R)-configuration at the sulfinyl group creates stereoelectronic effects that modulate nucleophilic attack. For instance, the sulfinyl oxygen’s lone pairs can stabilize transition states in asymmetric catalysis, enhancing enantioselectivity. However, steric hindrance from the benzenesulfinyl moiety may reduce reactivity at the α-methylene position, as observed in analogous cyclohexanone derivatives .

Advanced: How can researchers resolve contradictions in pH-dependent stability reported for sulfinylcyclohexanones?

Answer:

Contradictions arise from competing protonation/deprotonation equilibria. For example, under acidic conditions, sulfoxides may form xanthylium salts (reversible at pH < 3), but hydrolysis can lead to degradation . Methodological recommendations:

- Use buffered solutions (e.g., acetate or phosphate) to stabilize pH during experiments.

- Monitor degradation via HPLC-MS at intervals to assess fatigue.

- Compare kinetic data across pH 1–12 to identify optimal stability windows .

Advanced: What challenges arise in achieving stereoselective sulfoxidation, and how are they addressed?

Answer:

Stereoselective sulfoxidation requires precise control of oxidizing agents and chiral catalysts. Common challenges include:

- Over-oxidation to sulfones: Mitigated by using mild oxidants (e.g., H₂O₂/Ti(OiPr)₄) .

- Racemization : Avoided by low-temperature reactions (−78°C) and chiral auxiliaries.

- Byproduct formation : Additives like trifluoroacetic acid can suppress side reactions .

Basic: What analytical methods are recommended for assessing purity and stereochemical integrity?

Answer:

- Chiral HPLC with a cellulose-based column to separate enantiomers.

- Polarimetry to measure optical rotation ([α]D²⁵).

- Elemental analysis to confirm C, H, S, and O composition .

Advanced: How do steric and electronic effects of the benzenesulfinyl group impact intermolecular interactions in crystal packing?

Answer:

The benzenesulfinyl group induces directional hydrogen bonding (S=O···H–C) and π-π stacking with adjacent aromatic rings. Steric bulk from the sulfinyl group reduces packing efficiency, leading to lower density crystals (observed density ~1.25 g/cm³). These interactions are critical for designing co-crystals or supramolecular assemblies .

Advanced: What strategies optimize yield in large-scale synthesis while maintaining stereochemical fidelity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.